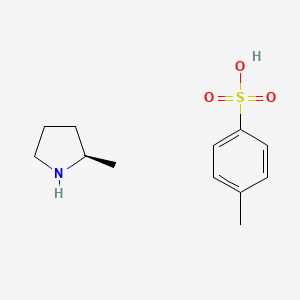

(R)-2-Methylpyrrolidine tosylate

Description

Significance of Chiral Amines and N-Heterocycles in Modern Synthetic Chemistry and Medicinal Chemistry

Chiral amines are fundamental components in the field of asymmetric synthesis, serving as versatile building blocks and catalysts. google.comuoa.gr Their importance is underscored by their prevalence in numerous drug candidates and natural products. google.comchemicalbook.com Approximately 40% of chiral drugs on the market feature a chiral amine as a core structural element. nih.gov In synthetic chemistry, chiral amines are employed as resolving agents for racemic mixtures of acids and as chiral bases in enantioselective reactions. google.com The ability to introduce a specific stereocenter is crucial, as different enantiomers of a molecule can exhibit vastly different biological activities. A well-known example is the thalidomide (B1683933) tragedy, where one enantiomer had the desired therapeutic effect while the other was teratogenic, highlighting the critical need for enantiomerically pure compounds in medicine. nih.gov

Nitrogen-containing heterocycles (N-heterocycles) are another cornerstone of medicinal chemistry, with over 85% of all biologically active chemical entities containing a heterocyclic ring. researchgate.net In fact, an analysis of FDA-approved drugs revealed that 59% of small-molecule pharmaceuticals contain a nitrogen heterocycle, making them privileged structures in drug design. nih.govchemicalbook.com The presence of the nitrogen atom often facilitates crucial hydrogen bonding interactions with biological targets such as enzymes and receptors. researchgate.net N-heterocycles are integral to the structure of many vitamins, alkaloids, and antibiotics. nih.gov The pyrrolidine (B122466) ring, a five-membered saturated N-heterocycle, is a particularly important scaffold. sigmaaldrich.com Its non-planar, three-dimensional structure allows for a thorough exploration of pharmacophore space, which is a key factor in the clinical success of new bioactive molecules. sigmaaldrich.com

The convergence of these two critical areas—chiral amines and N-heterocycles—gives rise to chiral pyrrolidine derivatives, which are powerful tools in the synthesis of complex, biologically active molecules. The development of synthetic methods to produce these derivatives with high enantiomeric purity is an area of intense research.

Role of (R)-2-Methylpyrrolidine Tosylate as a Chiral Building Block and Intermediate in Asymmetric Synthesis

This compound is a chiral building block that serves as a stable, crystalline salt of the volatile and reactive amine, (R)-2-methylpyrrolidine. In organic synthesis, providing a chiral amine as a tosylate salt is a common strategy to improve handling, stability, and purification. The tosylate salt can be easily weighed and stored, often at refrigerated temperatures (2-8°C), and the free chiral amine can be readily liberated when needed for a reaction. chemicalbook.com

The utility of this compound stems directly from the synthetic value of the (R)-2-methylpyrrolidine core. This optically active amine is a key intermediate in the synthesis of various pharmaceutical agents. google.com Its incorporation into a molecule introduces a specific, defined stereocenter at the 2-position of the pyrrolidine ring, which can be crucial for biological efficacy.

An efficient, high-yield synthesis of (R)-2-methylpyrrolidine has been developed, allowing for its scalable preparation in high optical purity (>99% ee) from readily available starting materials. This availability makes its tosylate salt a practical and valuable resource for chemists.

The primary application of (R)-2-methylpyrrolidine, and by extension its tosylate salt, is as a foundational piece in the construction of more complex molecules, particularly in the pharmaceutical industry. For instance, it is a documented starting material for the preparation of potent ligands for the histamine (B1213489) H3 receptor, which are investigated for treating conditions like cognitive disorders and obesity. google.com Furthermore, it serves as a key building block for pyrrolo[2,3-d]pyrimidine derivatives that act as potent inhibitors of leucine-rich repeat kinase 2 (LRRK2), a target for neurodegenerative diseases.

Table 1: Properties of this compound

| Property | Value |

| CAS Number | 204387-55-3 |

| Molecular Formula | C₁₂H₁₉NO₃S |

| Molecular Weight | 257.35 g/mol |

| Storage Temperature | 2-8°C |

Table 2: Applications of the (R)-2-Methylpyrrolidine Moiety in Medicinal Chemistry

| Target Compound Class | Therapeutic Target/Application |

| 4,5-Fused Pyridazinone Derivatives | Histamine H3 Receptor Antagonists |

| Naphthalenoid Derivatives | Histamine H3 Receptor Antagonists |

| Pyrrolo[2,3-d]pyrimidine Derivatives | Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors |

Properties

IUPAC Name |

4-methylbenzenesulfonic acid;(2R)-2-methylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3S.C5H11N/c1-6-2-4-7(5-3-6)11(8,9)10;1-5-3-2-4-6-5/h2-5H,1H3,(H,8,9,10);5-6H,2-4H2,1H3/t;5-/m.1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXYDRZKLQBDQTN-QDXATWJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN1.CC1=CC=C(C=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCCN1.CC1=CC=C(C=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40609435 | |

| Record name | 4-Methylbenzene-1-sulfonic acid--(2R)-2-methylpyrrolidine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40609435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204387-55-3 | |

| Record name | 4-Methylbenzene-1-sulfonic acid--(2R)-2-methylpyrrolidine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40609435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for R 2 Methylpyrrolidine and Its Tosylate Salt

Strategies for Enantiomerically Pure (R)-2-Methylpyrrolidine

Chiral Pool Approaches

Chiral pool synthesis utilizes readily available and inexpensive enantiomerically pure starting materials to introduce the desired stereochemistry. A prominent starting material for the synthesis of (R)-2-methylpyrrolidine is (S)-prolinol. google.comwikipedia.org

The first step in this synthetic sequence is the protection of the secondary amine of (S)-prolinol. google.com This is crucial to prevent side reactions in subsequent steps. A variety of amine-protecting groups can be employed, with the tert-butoxycarbonyl (Boc) group being a common choice due to its stability and ease of removal. The N-protected (S)-prolinol is then subjected to activation of the primary hydroxyl group. This is typically achieved by converting the hydroxyl group into a good leaving group, such as a sulfonate ester (e.g., mesylate or tosylate) or a halide. google.com For instance, reaction with methanesulfonyl chloride or p-toluenesulfonyl chloride in the presence of a base affords the corresponding N-protected-2-(sulfonyloxymethyl)pyrrolidine. google.com

| Starting Material | Protecting Group | Activating Reagent | Product |

| (S)-Prolinol | tert-butoxycarbonyl (Boc) | Methanesulfonyl chloride | N-Boc-(S)-2-(methanesulfonyloxymethyl)pyrrolidine |

| (S)-Prolinol | tert-butoxycarbonyl (Boc) | p-Toluenesulfonyl chloride | N-Boc-(S)-2-(p-toluenesulfonyloxymethyl)pyrrolidine |

With the hydroxyl group activated, the subsequent step involves a nucleophilic displacement that proceeds with inversion of configuration, followed by reduction. One approach is the conversion of the sulfonate ester to an iodide, which then undergoes hydrogenolysis to yield the N-protected (R)-2-methylpyrrolidine. google.com Alternatively, direct reduction of the N-protected-2-(alkyl- or aryl)sulfonate ester of (S)-prolinol can be achieved using a hydride reagent like lithium triethylborohydride, which directly affords the N-protected-(R)-2-methylpyrrolidine. google.com The final step is the deprotection of the amine to give (R)-2-methylpyrrolidine, which can then be converted to its tosylate salt by treatment with p-toluenesulfonic acid. google.com

| Precursor | Reducing Agent/Method | Product |

| N-Boc-(S)-2-iodomethylpyrrolidine | Hydrogenolysis (H₂, Pd/C) | N-Boc-(R)-2-methylpyrrolidine |

| N-Boc-(S)-2-(methanesulfonyloxymethyl)pyrrolidine | Lithium triethylborohydride | N-Boc-(R)-2-methylpyrrolidine |

Synthesis from (S)-Prolinol Derivatives

Asymmetric Catalytic Synthesis of Pyrrolidine (B122466) Scaffolds

Asymmetric catalysis offers a powerful alternative for the synthesis of enantiomerically enriched pyrrolidines, avoiding the stoichiometric use of chiral auxiliaries.

This method involves the enantioselective hydrogenation of a prochiral pyrroline (B1223166) precursor, a five-membered unsaturated cyclic imine. The success of this approach hinges on the use of a chiral transition metal catalyst, typically based on rhodium or ruthenium complexes with chiral phosphine (B1218219) ligands. mdma.ch These catalysts create a chiral environment that directs the addition of hydrogen across the double bond from a specific face, leading to the preferential formation of one enantiomer of the pyrrolidine product.

For the synthesis of (R)-2-methylpyrrolidine, a suitable 2-methyl-Δ¹-pyrroline precursor would be required. The choice of the chiral ligand is critical for achieving high enantioselectivity. A variety of chiral diphosphine ligands, such as those belonging to the BIPHEP family, have been successfully employed in asymmetric hydrogenations. mdma.ch The reaction conditions, including solvent, temperature, and hydrogen pressure, are optimized to maximize both the conversion and the enantiomeric excess (ee) of the desired (R)-2-methylpyrrolidine product. While this method is conceptually elegant, the synthesis of the requisite pyrroline precursor can sometimes be challenging.

| Catalyst Type | Chiral Ligand Example | Substrate Type | Key Feature |

| Ruthenium(II) | (S)-MeO-BIPHEP | β-Ketoesters | High enantioselectivity (>99% ee) |

| Rhodium(I) | DIOP, DIPAMP | α-(Acylamino)acrylic acids | Seminal discovery in asymmetric hydrogenation |

Biocatalytic Approaches Utilizing Enzymes (Transaminases, Imine Reductases)

Biocatalysis has emerged as a powerful and green alternative for the synthesis of chiral amines like (R)-2-methylpyrrolidine. rsc.org Enzymes, operating under mild conditions, offer high enantioselectivity and can significantly simplify synthetic routes. rsc.orgresearchgate.net

Transaminases (TAs) , particularly ω-transaminases, are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a ketone or aldehyde acceptor. acs.orgnih.gov This process can be applied to the asymmetric synthesis of chiral amines from prochiral ketones. researchgate.netnih.gov In the context of (R)-2-methylpyrrolidine synthesis, a transaminase can be used to catalyze the amination of a suitable keto-precursor, leading to the desired enantiomer. acs.org The reaction equilibrium can often be shifted towards the product by employing strategies such as using a co-enzyme regeneration system or removing the co-product. researchgate.net For instance, the use of isopropylamine (B41738) (IPA) as an amine donor results in the formation of acetone, which can be removed by evaporation to drive the reaction to completion. researchgate.net

A study investigating the synthesis of 2-substituted pyrrolidines and piperidines utilized a panel of transaminases for the cyclization of amino-ketones. acs.org The results for the synthesis of 2-methylpyrrolidine (B1204830) are summarized in the table below.

Table 1: Transaminase-catalyzed synthesis of 2-methylpyrrolidine acs.org

| Enzyme | Enantiomer | GC Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| PjSTA-R6-8 | R | 85 | >99 |

| TsRTA | R | 75 | >99 |

| ATA-117 | S | 90 | >99 |

Conditions: TA (10 mg/mL), 1a (50 mM), PLP (1 mM), IPA (0.5 M or 1 M), DMSO (5% v/v), KPi-buffer (100 mM), pH 8, 30 °C, 22-24 h.

Imine Reductases (IREDs) represent another class of enzymes crucial for the synthesis of chiral amines. nih.gov These enzymes catalyze the asymmetric reduction of prochiral imines to the corresponding chiral amines, often with excellent enantioselectivity. nih.govnih.gov The synthesis of (R)-2-methylpyrrolidine can be achieved via the reduction of the corresponding cyclic imine, 2-methyl-1-pyrroline. Whole-cell biocatalysts expressing a specific (R)-IRED can be employed, which simplifies the process by providing in-situ cofactor regeneration, often requiring only the addition of glucose. nih.gov Several studies have demonstrated the high catalytic activity and enantioselectivity of IREDs in the synthesis of various chiral cyclic secondary amines. nih.govnih.gov For example, an (R)-IRED from Streptomyces sp. GF3587 was successfully overexpressed in E. coli to create a recombinant whole-cell biocatalyst for the asymmetric reduction of a range of cyclic imines. nih.gov

Organocatalytic Cyclization Strategies for Enantioenriched Pyrrolidines

Organocatalysis provides a powerful metal-free approach to the enantioselective synthesis of complex molecules, including pyrrolidines. nih.govnih.gov These methods often rely on the use of small organic molecules as catalysts to promote stereoselective bond formations.

One notable strategy is the SOMO (Singly Occupied Molecular Orbital) activated enantioselective (3+2) coupling of aldehydes and conjugated olefins. nih.govnih.gov This method allows for the rapid construction of stereochemically complex pyrrolidine products with high efficiency and enantiocontrol. nih.govnih.gov The proposed mechanism involves the addition of an olefin to a transient enamine radical cation, followed by oxidation and subsequent nucleophilic addition of a tethered amine group to form the pyrrolidine ring. nih.govnih.gov This strategy has been successfully applied to a range of olefins, including styrenes and dienes, demonstrating its versatility in generating diverse pyrrolidine structures. nih.govnih.gov For instance, the reaction of β-amino aldehydes with α-methyl styrene (B11656) can yield tertiary amino-substituted pyrrolidines with excellent enantiocontrol (e.g., 92% ee). nih.gov

Another powerful organocatalytic approach is the cascade addition-cyclization of tryptamines with α,β-unsaturated aldehydes . capes.gov.br In the presence of imidazolidinone catalysts, this reaction provides pyrroloindoline adducts in high yields and with excellent enantioselectivities. capes.gov.br This strategy has proven successful for a variety of tryptamine (B22526) substrates. capes.gov.br Similarly, a cascade reaction for piperidine (B6355638) derivatives has been developed based on an amidomalonate Michael addition to enals followed by an intramolecular hemiaminal formation, yielding products with good yields and enantioselectivities. capes.gov.br

Resolution of Racemic 2-Methylpyrrolidine

Resolution is a classical yet effective method for obtaining enantiomerically pure compounds from a racemic mixture. This approach involves separating the enantiomers based on their different physical properties after converting them into diastereomers.

Diastereomeric Salt Formation with Chiral Acids

A widely used method for resolving racemic amines is the formation of diastereomeric salts with a chiral acid. libretexts.orgwikipedia.org The racemate of 2-methylpyrrolidine can be treated with an enantiomerically pure chiral acid, such as (+)-tartaric acid, (-)-mandelic acid, or (+)-camphor-10-sulfonic acid. libretexts.org This reaction produces a mixture of two diastereomeric salts, for example, (R)-2-methylpyrrolidinium-(+)-tartrate and (S)-2-methylpyrrolidinium-(+)-tartrate.

These diastereomers are no longer mirror images and therefore exhibit different physical properties, most importantly, different solubilities in a given solvent. libretexts.orgwikipedia.org This difference in solubility allows for their separation by fractional crystallization. libretexts.orgwikipedia.org After separation, the desired enantiomer of 2-methylpyrrolidine can be recovered by treating the diastereomeric salt with a base. libretexts.org The success of this method depends on finding a suitable chiral resolving agent and a solvent system that provides a significant difference in the solubilities of the diastereomeric salts. unchainedlabs.com

Chromatographic Separation Techniques

Chromatographic methods offer a powerful alternative for the separation of enantiomers. chiralpedia.com These techniques utilize a chiral environment, either in the stationary phase or as an additive in the mobile phase, to differentiate between the enantiomers. chiralpedia.com

High-Performance Liquid Chromatography (HPLC) is a common technique for chiral separation. chiralpedia.com It employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. chiralpedia.com HPLC is particularly useful for resolving non-volatile and thermally unstable compounds. chiralpedia.com

Gas Chromatography (GC) can also be used for chiral separations, especially for volatile compounds. chiralpedia.com Similar to HPLC, GC utilizes a chiral stationary phase to achieve separation. chiralpedia.com

Supercritical Fluid Chromatography (SFC) is another effective technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. chiralpedia.comnih.gov SFC often provides high resolution and speed and is considered a "green" chromatography technique. nih.gov The separation efficiency in SFC can be optimized by adjusting parameters such as the type and concentration of co-solvents (e.g., methanol, ethanol), temperature, and pressure. nih.gov

Preparation of (R)-2-Methylpyrrolidine Tosylate

The tosylate salt of (R)-2-methylpyrrolidine is often a preferred form for handling and storage due to its crystalline nature and stability. Its preparation involves the reaction of the free base with p-toluenesulfonic acid.

Tosylation Reaction Conditions and Optimization

The tosylation of an amine is an acid-base reaction that forms a salt. The general procedure for the tosylation of (R)-2-methylpyrrolidine involves reacting the chiral amine with one equivalent of p-toluenesulfonic acid (TsOH) or its monohydrate in a suitable solvent.

The reaction conditions are typically mild. The choice of solvent is important for controlling the crystallization of the resulting salt. Common solvents include dichloromethane, diethyl ether, and ethyl acetate. rsc.org The reaction is often performed at room temperature or slightly elevated temperatures to ensure complete reaction, followed by cooling to induce crystallization of the tosylate salt. rsc.org

Optimization of the tosylation process focuses on maximizing the yield and purity of the salt. This can involve adjusting the stoichiometry of the reactants, the choice of solvent, the reaction temperature, and the crystallization conditions. For instance, adding the p-toluenesulfonic acid solution dropwise to the amine solution can help control the reaction and the subsequent crystallization. rsc.org The purity of the final product is typically assessed by measuring its melting point and by spectroscopic methods.

Scalability and Industrial Feasibility of Tosylate Formation

The formation of the tosylate salt of (R)-2-methylpyrrolidine is a critical step for its purification and handling in large-scale industrial applications. The process is designed to be robust, high-yielding, and economically viable, ensuring the final product meets stringent purity requirements. The industrial feasibility of this salt formation hinges on factors such as the choice of solvent, temperature control, crystallization method, and the ease of isolation and drying of the final product.

The tosylate salt is typically prepared by reacting the free base of (R)-2-methylpyrrolidine with p-toluenesulfonic acid. A key consideration for scalability is the selection of an appropriate solvent system that allows for the dissolution of the reactants and the efficient crystallization of the product. Solvents such as methyl tert-butyl ether (MTBE), ethyl acetate, or isopropanol (B130326) are often employed. For instance, a process analogous to the formation of the benzenesulfonate (B1194179) salt involves dissolving the crude (R)-2-methylpyrrolidine in a suitable solvent and then adding a solution of p-toluenesulfonic acid. nih.gov

The reaction is generally performed at ambient temperature to control the exothermic nature of the acid-base neutralization. On a large scale, careful temperature management is crucial to ensure consistent crystal formation and to avoid the formation of impurities. Seeding the reaction mixture with pre-existing crystals of this compound can be employed to control the crystallization process, leading to a more uniform particle size and facilitating easier filtration. nus.edu.sg

Table 1: Key Parameters for the Scalable Formation of (R)-2-Methylpyrrolidine Arylsulfonate Salts

| Parameter | Description | Typical Values/Conditions | Rationale for Industrial Scale |

| Reactants | The amine and the sulfonic acid used in the salt formation. | (R)-2-Methylpyrrolidine, p-Toluenesulfonic acid (or Benzenesulfonic acid) | Readily available and cost-effective starting materials. |

| Solvent | The medium for the reaction and crystallization. | Methyl tert-butyl ether (MTBE), Ethyl acetate, Isopropanol | Good solubility for reactants, low solubility for the product salt, facilitating high recovery. Ease of removal and recycling. |

| Reaction Temperature | The temperature at which the salt formation is carried out. | Ambient temperature (e.g., 20-25 °C) | Minimizes energy costs and reduces the risk of side reactions or decomposition. Allows for better control of the exothermic reaction. |

| Crystallization | The process of solidifying the product from the solution. | Seeding with product crystals, controlled cooling | Induces crystallization, controls particle size for better filtration, and improves product purity. |

| Isolation | The method used to separate the solid product from the liquid. | Filtration | A simple and efficient method for solid-liquid separation on a large scale. |

| Purification | Steps taken to remove impurities from the final product. | Washing the filter cake with a suitable solvent (e.g., MTBE) | Avoids the need for costly and time-consuming chromatographic purification. nih.gov |

| Yield | The amount of product obtained relative to the theoretical maximum. | High (e.g., >80%) | Maximizes product output and cost-effectiveness. nih.gov |

| Optical Purity | The enantiomeric excess of the desired (R)-enantiomer. | >99% | Ensures the final product meets the stereochemical requirements for its intended use. nih.gov |

Applications of R 2 Methylpyrrolidine Tosylate in Asymmetric Synthesis

As a Chiral Auxiliary and Ligand Precursor in Catalysis

A chiral auxiliary is a stereogenic unit temporarily incorporated into a synthesis to guide the stereochemical outcome of subsequent reactions. wikipedia.org The auxiliary is later removed and can often be recovered for reuse. wikipedia.org The (R)-2-methylpyrrolidine framework is a prominent structural motif in the design of chiral auxiliaries and ligands for asymmetric catalysis, particularly in the field of aminocatalysis. nih.gov Its rigid, cyclic structure and the defined stereocenter at the C2 position allow for effective facial discrimination of prochiral substrates, leading to high levels of enantioselectivity.

The pyrrolidine (B122466) ring is a privileged structure in organocatalysis. nih.gov Catalysts derived from the (R)-2-methylpyrrolidine scaffold leverage the steric and electronic properties of the ring to create a well-defined chiral environment around a reactive center. For instance, (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and (R)-1-amino-2-methoxymethylpyrrolidine (RAMP), which are derived from (S)-proline and (R)-glutamic acid respectively, are widely used chiral auxiliaries that highlight the utility of the pyrrolidine motif. The development of catalysts from (R)-2-methylpyrrolidine follows similar principles, where the pyrrolidine nitrogen can be functionalized to generate enamines or iminium ions, or the entire scaffold can be incorporated into more complex ligand structures for metal-catalyzed reactions. The methyl group at the C2 position provides a crucial steric handle that directs the approach of incoming reagents, thereby controlling the stereochemistry of the transformation.

Catalysts and auxiliaries based on the (R)-2-methylpyrrolidine core have been successfully applied in various enantioselective carbon-carbon bond-forming reactions. These reactions are fundamental in organic synthesis for building molecular complexity. One key application is in the asymmetric alkylation of carbonyl compounds. By converting a ketone or aldehyde into a chiral enamine or metalloenamine using a derivative of (R)-2-methylpyrrolidine, a subsequent alkylation reaction can proceed with high diastereoselectivity. uoa.gr

A notable strategy involves the asymmetric allylic alkylation (AAA) reaction to create stereogenic quaternary centers. nih.gov While not using (R)-2-methylpyrrolidine directly as the catalyst, this work demonstrates a method for synthesizing enantioenriched 2,2-disubstituted pyrrolidines, showcasing the importance of this structural class. nih.gov A catalytic, enantioselective method for synthesizing these chiral pyrrolidines is considered highly valuable for accessing novel compounds for medicinal chemistry. nih.gov

Research into the asymmetric synthesis of 2-methyloctanal (B1594714) utilized chiral alkoxy amines derived from amino acids to form metalloenamines. uoa.gr Alkylation of these intermediates allowed for the synthesis of the target aldehyde with significant enantiomeric excess, demonstrating how a chiral amine scaffold can direct the formation of a new stereocenter during a C-C bond-forming step. uoa.gr

Table 1: Research Findings in Enantioselective C-C Bond Formation

| Reaction Type | Chiral Source Principle | Substrate Example | Key Finding | Reference |

| Asymmetric Alkylation | Chiral Metalloenamines | Propionaldehyde (B47417) | Alkylation of the lithioenamine derived from a chiral alkoxy amine and propionaldehyde with n-hexyl iodide yielded (R)-2-methyloctanal. | uoa.gr |

| Asymmetric Allylic Alkylation | Catalytic Enantioselective Method | Benzyloxy imide | A method was developed for the synthesis of chiral 2,2-disubstituted pyrrolidines, involving an asymmetric allylic alkylation to set the stereochemistry. | nih.gov |

The formation of chiral carbon-nitrogen bonds is critical for the synthesis of a vast array of pharmaceuticals and natural products. Biocatalysis has emerged as a powerful tool for these transformations. A recently developed method utilizes transaminases (TAs) for the asymmetric synthesis of 2-substituted pyrrolidines, including (R)-2-methylpyrrolidine. acs.org This process involves the reductive amination of a ketone substrate that contains a leaving group, which then triggers a spontaneous intramolecular cyclization to form the chiral pyrrolidine ring. acs.org This strategy provides access to both (R) and (S) enantiomers with high enantiomeric excess by selecting the appropriate enzyme. acs.org

Table 2: Biocatalytic Synthesis of Chiral Pyrrolidines

| Enzyme Type | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| Transaminase (TA) | 5-Chloropentan-2-one | (R)-2-Methylpyrrolidine | >99.5% | acs.org |

| Transaminase (TA) | 5-Chloropentan-2-one | (S)-2-Methylpyrrolidine | >99.5% | acs.org |

As a Key Chiral Building Block in the Synthesis of Complex Molecules

Beyond its use in catalysis, (R)-2-methylpyrrolidine tosylate serves as a valuable chiral building block. In this approach, the entire stereochemically defined pyrrolidine ring is incorporated into the final target molecule. This is a highly efficient strategy as it transfers the chirality of the starting material directly into the product, often simplifying the synthetic route by avoiding complex stereocontrol issues in later steps. (R)-2-methylpyrrolidine is a recognized starting material for the synthesis of various pharmaceutical products. google.comgoogle.com

The pyrrolidine ring is one of the most common nitrogen-containing heterocycles found in FDA-approved pharmaceuticals. nih.gov The (R)-2-methylpyrrolidine motif, in particular, is a key structural component in a number of biologically active compounds, serving as an important intermediate in their synthesis. google.com

A significant application of (R)-2-methylpyrrolidine is in the development of antagonists for the histamine (B1213489) H3 receptor (H3R). google.com H3R antagonists are being investigated for the treatment of a range of neurological disorders. The general structure of many potent H3R antagonists features a basic amine group connected by a linker to an aromatic core. The (R)-2-methylpyrrolidine moiety frequently serves as this crucial basic amine.

For example, the compound 6-{4-[3-((R)-2-Methylpyrrolidin-1-yl)propoxy]-phenyl}-2H-pyridazin-3-one (Irdabisant; CEP-26401) is a potent H3R antagonist that advanced into clinical evaluation. nih.gov Its synthesis relies on the incorporation of the (R)-2-methylpyrrolidine unit. nih.gov Further research has explored various analogues where the core structure is modified, but the (R)-2-methylpyrrolidine group is often retained to maintain high binding affinity to the H3 receptor. nih.govnih.gov

Table 3: Examples of (R)-2-Methylpyrrolidine-Containing Histamine H3 Receptor Antagonists

| Compound Name / Identifier | Description | Key Feature | Reference |

| Irdabisant (CEP-26401) | A potent and selective H3R antagonist with excellent drug-like properties. | Contains a 3-((R)-2-Methylpyrrolidin-1-yl)propoxy side chain. | nih.gov |

| N-Methyl 9b | A pyridone analog of Irdabisant with excellent H3R affinity and wake-promoting activity. | Incorporates the (R)-2-methylpyrrolidine scaffold. | nih.gov |

| Compound 13 | A dual-acting H3R antagonist and MAO-B inhibitor. | Features a 1-(3-(4-(tert-butyl)phenoxy)propyl)-2-methylpyrrolidine structure. | nih.gov |

Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

Preparation of Pyrrolo[2,3-d]pyrimidine Derivatives

The pyrrolo[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis for a range of potent kinase inhibitors. The asymmetric synthesis of these derivatives often requires the introduction of a chiral center, a role for which (R)-2-methylpyrrolidine is well-suited.

While the broader class of pyrrolo[2,3-d]pyrimidine-based drugs, such as the Janus kinase (JAK) inhibitor Tofacitinib, utilizes a chiral piperidine (B6355638) ring rather than a pyrrolidine, the synthetic principles are analogous. nih.gov The construction of these complex molecules relies on the availability of enantiomerically pure cyclic amines to build the required stereocenters that are essential for their biological activity.

Construction of Other Chiral Amine-Containing Drug Candidates

The pyrrolidine ring is a ubiquitous feature in a vast number of pharmacologically active compounds. (R)-2-methylpyrrolidine, as an enantiomerically pure building block, is instrumental in the synthesis of a variety of drug candidates targeting different receptors and enzymes. google.com

A notable application is in the development of histamine H3 receptor antagonists. sigmaaldrich.comgoogle.com The H3 receptor is a key target for treating cognitive disorders and other central nervous system conditions. (R)-2-methylpyrrolidine has been used as a starting material to prepare compounds with a cyclic amine linked to a benzofuran (B130515) moiety, which have shown potential in modulating H3 receptor activity. google.com Furthermore, it is a precursor for 4,5-fused pyridazinone and naphthalenoid derivatives that also act as potent histamine H3 receptor antagonists. sigmaaldrich.com The specific (R)-configuration is often essential for the desired pharmacological effect, as the alternative (S)-enantiomer may be inactive or exhibit different or undesirable off-target effects.

| Drug Candidate Class | Therapeutic Target | Role of (R)-2-Methylpyrrolidine |

| Pyrrolo[2,3-d]pyrimidine Derivatives | Leucine-rich repeat kinase 2 (LRRK2) | Key chiral building block to ensure potency and selectivity. sigmaaldrich.com |

| 4,5-Fused Pyridazinones | Histamine H3 Receptor | Precursor for the chiral amine portion of the antagonist. sigmaaldrich.com |

| Naphthalenoid Derivatives | Histamine H3 Receptor | Serves as the foundational chiral scaffold. sigmaaldrich.com |

| Benzofuran-Cyclic Amines | Histamine H3 Receptor | Starting material for the synthesis of the cyclic amine moiety. google.com |

Natural Product Synthesis

The pyrrolidine scaffold is a common motif in a wide array of natural products, particularly alkaloids, which often exhibit significant biological activity. baranlab.org Chiral building blocks like (R)-2-methylpyrrolidine are valuable starting materials for the total synthesis of these complex molecules. Interestingly, (R)-2-Methylpyrrolidine itself has been identified as a naturally occurring compound, having been reported in the Asian honey bee, Apis cerana. nih.gov

In the context of synthesis, chiral pyrrolidines derived from the natural chiral pool are used to construct more complex skeletons. For example, semi-synthetic strategies have been employed to create analogs of the pyrrolo[2,1-a]isoquinoline (B1256269) alkaloid (+)-crispine A, which has a range of pharmacological activities, by using naturally derived chiral lactones as precursors to the pyrrolidine ring system. researchgate.net The use of enantiopure starting materials like (R)-2-methylpyrrolidine allows chemists to construct intricate, multi-cyclic natural products with precise control over their three-dimensional structure, which is paramount to their biological function.

Stereochemical Matching and Chiral Resolution Applications

One of the classic and most effective methods for separating a racemic mixture (a 50:50 mixture of two enantiomers) is through diastereomeric salt resolution. This technique relies on the use of an enantiomerically pure resolving agent. nih.gov Chiral amines are frequently used for this purpose when resolving racemic acids.

(R)-2-Methylpyrrolidine can serve as an effective chiral resolving agent. The process involves reacting the racemic mixture of an acidic compound with the enantiopure (R)-2-methylpyrrolidine base. This acid-base reaction forms a mixture of two diastereomeric salts.

Principle of Chiral Resolution:

Racemic Acid: (R)-Acid and (S)-Acid

Chiral Resolving Agent: (R)-2-Methylpyrrolidine

Reaction: Forms two diastereomeric salts: [(R)-Acid / (R)-Amine] and [(S)-Acid / (R)-Amine]

Unlike enantiomers, which have identical physical properties (e.g., solubility, melting point), diastereomers have distinct physical properties. This difference allows for their separation by methods such as fractional crystallization. Once the diastereomeric salts are separated, the original pure enantiomers of the acid can be recovered by treatment with a strong acid, which protonates the chiral amine, breaking the salt.

The tosylate salt of (R)-2-methylpyrrolidine, which is (R)-2-Methylpyrrolidinium tosylate, is formed by reacting the amine with p-toluenesulfonic acid. While the tosylate anion itself is achiral, the salt form provides a stable, easy-to-handle source of the chiral amine for applications in synthesis and resolution.

| Step | Process | Description |

| 1 | Salt Formation | A racemic mixture of a chiral acid is reacted with pure (R)-2-methylpyrrolidine. |

| 2 | Formation of Diastereomers | Two different diastereomeric salts are formed: [(R)-Acid-(R)-Amine] and [(S)-Acid-(R)-Amine]. |

| 3 | Separation | The diastereomers are separated based on differences in physical properties, typically solubility, via fractional crystallization. |

| 4 | Liberation of Enantiomer | The separated diastereomeric salt is treated with a strong acid to regenerate the pure enantiomer of the original acid and the salt of the resolving agent. |

Mechanistic Investigations of Reactions Involving R 2 Methylpyrrolidine Tosylate and Derivatives

Elucidation of Stereoselective Reaction Pathways

Stereoselective reactions are those that favor the formation of one stereoisomer over another. masterorganicchemistry.com In the context of (R)-2-methylpyrrolidine derivatives, the inherent chirality of the pyrrolidine (B122466) ring plays a dominant role in dictating the stereochemical outcome of a reaction. The substituent at the C-2 position of the pyrrolidine ring significantly influences the steric environment around the catalytically active nitrogen atom. nih.gov This steric hindrance effectively shields one of the prochiral faces of the enamine intermediate formed during the reaction, leading to a high degree of facial selectivity. researchgate.net

For instance, in asymmetric Michael additions, the chiral pyrrolidine catalyst covalently binds to a substrate, and through hydrogen bonding, coordinates with the second substrate. nih.gov The specific substitution pattern on the pyrrolidine ring determines the catalyst's activation mode, ultimately leading to an enantioselective transformation. nih.gov The conversion of an alcohol to a tosylate proceeds with retention of stereochemistry at the carbinol carbon because the C-O bond is not broken during the formation of the tosylate. However, subsequent nucleophilic substitution reactions, such as with a halide, typically proceed via an SN2 mechanism, resulting in an inversion of stereochemistry. chemistrysteps.comsciencemadness.org

A reaction is considered stereospecific when the stereochemistry of the starting material dictates the stereochemistry of the product. khanacademy.org The SN2 reaction is a classic example of a stereospecific process where enantiomeric starting materials yield enantiomeric products. masterorganicchemistry.com

Role of the Pyrrolidine Moiety in Catalytic Processes and Substrate Recognition

The pyrrolidine scaffold is a privileged motif in organocatalysis, largely due to its unique structural and electronic properties. nih.govresearchgate.net The nitrogen atom within the pyrrolidine ring acts as a Lewis base and can react with carbonyl compounds to form key intermediates like enamines or iminium ions. This activation mode is fundamental to a wide range of asymmetric transformations. researchgate.netnih.gov

The substituents on the pyrrolidine ring are critical for effective substrate recognition and for creating a well-defined chiral environment. researchgate.net For example, attaching bulky groups to the pyrrolidine can enhance stereoselectivity by increasing the steric differentiation between the two faces of the reactive intermediate. researchgate.net Furthermore, the pyrrolidine core can be functionalized to include additional coordinating groups, such as hydrogen bond donors, which can pre-organize the transition state assembly through non-covalent interactions, leading to higher levels of stereocontrol. nih.govresearchgate.net

The basicity of the pyrrolidine nitrogen is another important factor. Substituents, particularly charged ones, can significantly affect this basicity, which in turn influences the catalytic activity. nih.gov In some cases, N-alkyl-substituted pyrrolidines can be challenging substrates as the more basic nitrogen can potentially poison the catalyst. acs.org

Influence of the Tosylate Anion on Reaction Kinetics and Stereochemical Outcome

The tosylate group (p-toluenesulfonate) is an excellent leaving group because its negative charge is delocalized through resonance, making the corresponding tosylate anion a weak base. masterorganicchemistry.com The conversion of a hydroxyl group into a tosylate enhances the substrate's reactivity towards nucleophilic substitution. masterorganicchemistry.com

The nature of the counterion, or anion, can have a significant impact on reaction kinetics. nih.gov While the primary role of the tosylate is to act as a leaving group, its interaction with the cationic intermediate or other species in the reaction mixture can influence the reaction rate. nih.gov For example, in SN1 reactions, a more nucleophilic counterion could potentially compete with the desired nucleophile, affecting the product distribution. However, in the case of tosylate, its low nucleophilicity minimizes this issue.

In terms of stereochemistry, the formation of a tosylate from an alcohol proceeds with retention of configuration at the stereocenter. chemistrysteps.commasterorganicchemistry.com The subsequent substitution reaction, however, typically occurs with inversion of configuration if it follows an SN2 pathway. sciencemadness.org If the reaction were to proceed through an SN1 mechanism, which is less common for primary and secondary tosylates unless a weak nucleophile is used, racemization could occur due to the formation of a planar carbocation intermediate. chemistrysteps.com The use of salts as nucleophile sources, rather than strong acids, helps to ensure an SN2 mechanism and thus, stereochemical inversion. chemistrysteps.com

Studies on Transition States and Intermediates

Understanding the structure and energetics of transition states and intermediates is fundamental to explaining the origins of stereoselectivity in catalysis. chemrxiv.org Computational methods, such as Density Functional Theory (DFT), are powerful tools for modeling these transient species. researchgate.net These studies can reveal the key non-covalent interactions, such as hydrogen bonds and steric repulsions, that stabilize one transition state over another, leading to the observed enantiomeric excess. researchgate.net

For pyrrolidine-based catalysts, computational studies have been instrumental in elucidating the geometry of the enamine and iminium ion intermediates and how the substituents on the pyrrolidine ring direct the approach of the electrophile. nih.gov For example, in bifunctional organocatalysts, where a proline residue is attached near another chiral moiety, the conformation of the entire catalyst-substrate complex is crucial for inducing high stereocontrol. nih.gov

Derivatives and Functionalizations of the R 2 Methylpyrrolidine Scaffold

N-Protection and Deprotection Strategies for the Pyrrolidine (B122466) Nitrogen

The secondary amine of the pyrrolidine ring is a primary site for reactivity. To control its nucleophilicity and prevent unwanted side reactions during subsequent transformations, the nitrogen atom is often protected. The choice of protecting group is critical and depends on the reaction conditions of the subsequent steps.

Common nitrogen-protecting groups include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). For instance, (S)-prolinol can be reacted with an amine-protecting reagent to provide an N-protected-(S)-prolinol derivative, which serves as a precursor to N-protected (R)-2-methylpyrrolidine. google.com The Boc group is frequently introduced to form compounds like 2-(R)-methyl-pyrrolidine-1-carboxylic acid tert-butyl ester. google.com

Deprotection strategies are equally important to liberate the amine for further reactions or to obtain the final target molecule. The removal of these protecting groups is typically achieved under specific conditions that leave other functional groups intact. google.com For example, N-protected-2-(R)-methylpyrrolidine can be deprotected using suitable reducing agents through conventional procedures known in the art to yield (R)-2-methylpyrrolidine or its salts. google.com A comprehensive guide to various protecting groups and their cleavage conditions can be found in established resources like "Protective Groups in Organic Synthesis" by Greene and Wuts. google.com

Table 1: Common N-Protection Strategies for Pyrrolidines

| Protecting Group | Reagent Example | Typical Introduction Conditions | Typical Deprotection Conditions |

|---|---|---|---|

| Boc (tert-Butoxycarbonyl) | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Base (e.g., NEt₃, NaOH), Solvent (e.g., CH₂Cl₂, H₂O) | Strong acid (e.g., TFA, HCl in dioxane) |

| Cbz (Benzyloxycarbonyl) | Benzyl chloroformate (CbzCl) | Base (e.g., Na₂CO₃, NaHCO₃), Solvent (e.g., H₂O, Dioxane) | Hydrogenolysis (e.g., H₂, Pd/C) |

| Tosyl (Ts) | p-Toluenesulfonyl chloride (TsCl) | Base (e.g., Pyridine, NaOH) | Strong acid (e.g., HBr/AcOH), Reducing agents (e.g., Na/NH₃) |

Functionalization at Other Positions of the Pyrrolidine Ring

Beyond modifying the nitrogen atom, the carbon framework of the pyrrolidine ring can also be functionalized. These C-H functionalization reactions allow for the introduction of substituents at various positions, leading to a wide array of structurally diverse derivatives.

One common strategy involves the deprotonation of a C-H bond adjacent to the nitrogen (at the C2 or C5 position) using a strong base to form a lithiated intermediate, which can then be reacted with an electrophile. For example, the alkylation of 2-lithio-N-methylpyrrolidines has been studied to understand its scope and stereochemistry. acs.org

More modern approaches utilize transition metal-catalyzed C-H activation to introduce new carbon-carbon or carbon-heteroatom bonds with high selectivity. youtube.com These methods can be used to achieve arylation, alkenylation, or amination of C(sp³)-H bonds. youtube.comorganic-chemistry.org For instance, manganese-catalyzed ortho-C–H alkenylation has been demonstrated on 2-arylindazoles, a related N-heterocyclic system, suggesting potential applicability to pyrrolidine scaffolds. nih.gov The use of directing groups can provide precise control over which C-H bond is activated, enabling site-selective functionalization. youtube.com

Table 2: Examples of Pyrrolidine Ring Functionalization

| Reaction Type | Reagents/Catalysts | Position Functionalized | Reference |

|---|---|---|---|

| Alkylation | Strong base (e.g., s-BuLi), Electrophile (e.g., Alkyl halide) | C2/C5 | acs.org |

| C(sp³)-H Amination | Rhodium or Copper catalysts, Amine source | Various | organic-chemistry.org |

| C(sp³)-H Alkylation/Arylation | Nickel catalyst, Aryl/Alkyl halides | Various | organic-chemistry.org |

| Ring-Closing Enyne Metathesis | Grubbs catalyst | Forms substituted pyrrolidines | organic-chemistry.org |

Synthesis and Characterization of Pyrrolidine-Based Organocatalysts and Ligands

The chiral nature of the (R)-2-methylpyrrolidine scaffold makes it an excellent building block for the synthesis of asymmetric organocatalysts and ligands for metal-catalyzed reactions. These chiral molecules are instrumental in controlling the stereochemical outcome of chemical transformations.

For example, new chiral pyrrolidines derived from starting materials like 2,3-O-iso-propylidene-D-erythronolactol have been synthesized and shown to act as effective organocatalysts in reactions such as the intramolecular oxa-Michael reaction. nih.gov The pyrrolidine moiety is a common feature in catalysts for various reactions, including the stereospecific synthesis of derivatives that act as GRP40 agonists or CK1 kinase inhibitors. nih.gov The introduction of a methyl group, as in 3-R-methylpyrrolidine, can significantly influence the biological activity, promoting pure ERα antagonist behavior for potential use in breast cancer treatment. nih.gov

The synthesis of these catalysts often involves multi-step sequences starting from a chiral precursor. nih.gov Characterization typically involves standard analytical techniques, including NMR spectroscopy and X-ray crystallography, to confirm the structure and stereochemistry of the final product. nih.govnih.gov

Preparation of Other Salts and Derivatives for Specific Research Applications

While (R)-2-methylpyrrolidine tosylate is a common salt form, the parent amine can be converted into a variety of other salts and simple derivatives to suit specific research needs. The formation of different salts can significantly alter the compound's physical properties, such as solubility, stability, and crystallinity. mdpi.com

Salts are typically prepared by reacting the free base of (R)-2-methylpyrrolidine with a suitable organic or inorganic acid. google.com For example, tartrate salts of (R)-2-methylpyrrolidine have been prepared for specific applications. google.com The choice of the counter-ion, such as mesylate, camsylate, or docusate, can be used to modulate properties like water solubility and membrane permeability. mdpi.com The synthesis of a family of pyrrolidinium-based ionic liquids with the bis(trifluoromethane sulfonyl)imide anion has been reported, with some members being liquid at room temperature and exhibiting high ionic conductivity. acs.org

Beyond salt formation, the pyrrolidine nitrogen can undergo further derivatization reactions like N-alkylation and N-acylation. N-alkylation can be achieved by reacting the amine with alkyl halides, often in the presence of a base. organic-chemistry.orgacsgcipr.org N-acylation introduces an acyl group, for example, by reaction with an acyl chloride or anhydride, to form an amide. rsc.org These derivatizations are fundamental steps in building more complex molecules from the (R)-2-methylpyrrolidine scaffold. nih.gov

Table 3: Examples of (R)-2-Methylpyrrolidine Salts and Derivatives

| Derivative Type | Reactant Example | Product Type | Purpose/Application |

|---|---|---|---|

| Salt | L-Tartaric Acid | (R)-2-Methylpyrrolidine L-tartrate | Chiral resolution, pharmaceutical formulation google.com |

| Salt | Methanesulfonic Acid | (R)-2-Methylpyrrolidine mesylate | Improved solubility mdpi.com |

| Salt | Bis(trifluoromethane sulfonyl)imide | Pyrrolidinium imide | Ionic liquid, conductive material acs.org |

| N-Alkylation | Alkyl Halide | N-Alkyl-(R)-2-methylpyrrolidine | Synthetic intermediate organic-chemistry.orgacsgcipr.org |

| N-Acylation | Acyl Chloride | N-Acyl-(R)-2-methylpyrrolidine | Synthetic intermediate rsc.org |

Future Directions and Emerging Research Avenues

Development of More Efficient, Sustainable, and Green Synthetic Routes

The chemical industry's increasing focus on environmental stewardship is driving the innovation of greener and more sustainable methods for producing chiral compounds like (R)-2-methylpyrrolidine. Research is moving beyond traditional synthetic routes to embrace biocatalysis and the use of renewable feedstocks.

One of the most promising green approaches involves the use of enzymes. nih.gov Biocatalytic methods, such as the reductive amination of a ketone by engineered amine dehydrogenases (AmDHs) or the amination of a prochiral ketone using transaminases (TAs), offer high stereoselectivity under mild conditions. nih.govspringernature.com These enzymatic routes often exhibit near-quantitative yields and excellent enantiomeric excess (>99%), significantly reducing the environmental impact compared to conventional methods that may require harsh reagents and protecting group strategies. nih.govyoutube.com

Another key area of sustainable synthesis is the utilization of biomass-derived feedstocks. Levulinic acid, a platform chemical derivable from lignocellulosic biomass, can be converted into N-substituted-5-methyl-2-pyrrolidones through reductive amination. nist.govnih.gov This pathway presents a renewable-centric approach to the pyrrolidine (B122466) core structure. Further research into the direct, asymmetric synthesis of (R)-2-methylpyrrolidine from such bio-based precursors is a significant future goal.

Table 1: Comparison of Synthetic Approaches for Chiral Pyrrolidines

| Synthesis Strategy | Key Features | Advantages | Challenges |

|---|---|---|---|

| Enzymatic Synthesis | Use of transaminases or amine dehydrogenases. nih.govspringernature.com | High stereoselectivity, mild reaction conditions, reduced waste. nih.gov | Enzyme stability, substrate scope, and recovery can be limitations. nih.gov |

| Bio-based Feedstocks | Conversion of levulinic acid to pyrrolidone derivatives. nist.govnih.gov | Utilizes renewable resources, potential for carbon neutrality. | Requires efficient catalytic conversion and purification. |

Exploration of Novel Catalytic Applications and Reaction Types

The chiral pyrrolidine motif is a privileged structure in organocatalysis. researchgate.net Future research will undoubtedly uncover new catalytic roles for (R)-2-methylpyrrolidine and its derivatives, expanding the toolkit of synthetic chemists.

Derivatives of (R)-2-methylpyrrolidine are expected to feature in the development of novel bifunctional organocatalysts. These catalysts are designed to activate both the nucleophile and the electrophile in a reaction, often through the formation of an enamine and hydrogen bonding interactions, leading to high stereocontrol in reactions like asymmetric aldol (B89426) and Michael additions. researchgate.net

The incorporation of the (R)-2-methylpyrrolidine scaffold into more complex catalytic systems is another burgeoning research area. For instance, new generations of chiral gold(I) catalysts bearing a C2-symmetric 2,5-diarylpyrrolidine have been developed for enantioselective intramolecular [4+2] cycloadditions. nih.gov Exploring the impact of the simpler (R)-2-methylpyrrolidine moiety in such metal complexes could lead to more cost-effective and novel catalytic systems.

Furthermore, the synthesis of 2-substituted chiral pyrrolidines using transaminases has been shown to be a powerful method for producing building blocks for bioactive molecules. springernature.com This biocatalytic approach could be expanded to new reaction types, where the enzyme-generated chiral amine participates in subsequent cascade or multicomponent reactions, streamlining the synthesis of complex targets. The development of artificial enzymes, or nanozymes, with peroxidase-like activity also opens new frontiers for catalytic applications beyond traditional organic transformations. nih.gov

Advanced Computational Studies for Rational Design and Virtual Screening

Computational chemistry has become an indispensable tool for accelerating catalyst discovery and optimization. For catalysts derived from (R)-2-methylpyrrolidine, advanced computational methods are paving the way for rational design and high-throughput virtual screening.

Density Functional Theory (DFT) calculations are being employed to analyze the chiral binding pockets of catalysts incorporating pyrrolidine scaffolds. nih.gov These studies provide deep insights into the non-covalent interactions between the catalyst and substrates, which govern the enantioselective outcome of a reaction. nih.govnih.gov By modeling transition states, researchers can understand the origins of stereoselectivity and rationally design new catalysts with improved performance. For example, DFT studies have been used to elucidate the mechanism of reactions involving pyrrolidine-2,3-diones and to analyze the chiral environment in gold(I) complexes containing pyrrolidinyl phosphine (B1218219) ligands. nih.govsigmaaldrich.com

Virtual screening and Quantitative Structure-Activity Relationship (QSAR) studies represent another powerful computational approach. nih.gov These methods allow for the rapid in-silico evaluation of large libraries of potential catalysts or enzyme inhibitors based on the pyrrolidine framework. By identifying key molecular descriptors correlated with high activity and selectivity, these models can prioritize candidates for experimental synthesis and testing, saving significant time and resources. youtube.comnih.gov This data-driven approach, leveraging machine learning and hotspot analysis, is particularly effective for navigating the complex structural landscape of ligands and identifying privileged features for high catalytic performance.

Integration with Flow Chemistry and Process Intensification for Scalable Production

To meet industrial demands, the scalable and safe production of (R)-2-methylpyrrolidine and its derivatives is crucial. The integration of synthetic routes with continuous flow chemistry and other process intensification strategies is a key future direction.

Flow chemistry offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety by minimizing the volume of hazardous reagents at any given time, and the ability to operate at higher temperatures and pressures. Researchers have successfully developed continuous flow protocols for the diastereoselective synthesis of functionalized pyrrolidines, achieving high yields and excellent control in residence times as short as 150 seconds. nih.gov Such systems can be scaled up to produce gram-per-hour quantities, demonstrating their potential for industrial applications. nih.gov

Q & A

Q. What are the standard methods for synthesizing (R)-2-Methylpyrrolidine tosylate with high enantiomeric purity?

this compound is typically synthesized via enantioselective enzymatic reduction of 2-methyl-1-pyrroline using (R)-imine reductases (IREDs) from Streptomyces sp. GF3587. This enzyme exhibits high specificity for the substrate, producing the (R)-enantiomer with >99% enantiomeric excess (ee) under optimized conditions (pH 7.0–8.0, NADPH cofactor) . Chemical methods, such as catalytic hydrogenation with chiral catalysts (e.g., Ru-BINAP complexes), are alternative routes but may require additional purification steps to achieve comparable enantiopurity. The tosylate salt is formed by reacting (R)-2-Methylpyrrolidine with p-toluenesulfonic acid in anhydrous conditions .

Q. How should this compound be stored to prevent racemization or degradation?

The compound should be stored in an inert atmosphere (argon or nitrogen) at –20°C to minimize oxidation or hydrolysis. Alkaline conditions must be avoided, as the (R)-enantiomer can oxidize back to 2-methyl-1-pyrroline under basic pH via the reverse reaction catalyzed by IREDs . Solubility in aqueous buffers is enhanced by the tosylate counterion, but prolonged exposure to moisture should be mitigated by desiccation .

Q. What analytical techniques are recommended for confirming the enantiopurity of this compound?

Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA) is the gold standard, using a hexane/isopropanol mobile phase with trifluoroacetic acid as a modifier. Alternatively, nuclear magnetic resonance (NMR) with chiral solvating agents (e.g., Eu(hfc)₃) can resolve enantiomers. Mass spectrometry (HRMS) and polarimetry are supplementary methods to validate purity .

Advanced Research Questions

Q. How can imine reductase enzymes be engineered to improve catalytic efficiency for this compound synthesis?

Directed evolution or rational design of IREDs (e.g., Streptomyces sp. GF3587) can enhance thermostability and activity. For example, saturation mutagenesis at residues near the active site (e.g., W187 or F189) has been shown to increase turnover numbers (kcat) by 3-fold. Computational docking studies of 2-methyl-1-pyrroline into the enzyme’s binding pocket can guide residue selection for mutagenesis . Additionally, NADPH regeneration systems (e.g., glucose dehydrogenase) improve cofactor recycling in preparative-scale reactions .

Q. What experimental strategies resolve discrepancies in reported enantiomeric excess (ee) between enzymatic and chemical synthesis routes?

Discrepancies often arise from differences in reaction conditions (pH, temperature) or substrate purity. To address this:

- Standardize assay protocols (e.g., fixed NADPH concentration, controlled oxygen levels).

- Use chiral GC-MS to detect trace impurities in the starting imine (2-methyl-1-pyrroline), which may skew ee measurements.

- Validate results across multiple analytical methods (e.g., HPLC, NMR, and circular dichroism) to rule out method-specific artifacts .

Q. How does the tosylate counterion influence the reactivity of (R)-2-Methylpyrrolidine in nucleophilic substitution reactions?

The tosylate group acts as a superior leaving group compared to chloride or acetate, enabling efficient SN2 reactions. For example, in the synthesis of pyrrolidine-containing pharmaceuticals, this compound reacts with alkyl halides or aryl boronic acids in polar aprotic solvents (e.g., DMF) under mild conditions (50°C, 12h) to yield N-alkylated or arylated derivatives. Kinetic studies show a 5-fold rate increase compared to hydrochloride salts due to the tosylate’s low basicity .

Q. What are the critical factors in scaling up the enzymatic synthesis of this compound while maintaining enantiopurity?

Key considerations include:

- Substrate inhibition : High concentrations of 2-methyl-1-pyrroline (>100 mM) may inhibit IRED activity; fed-batch addition mitigates this.

- Cofactor cost : NADPH regeneration systems (e.g., isopropanol/ADH) reduce reliance on exogenous cofactors.

- Product isolation : Liquid-liquid extraction (ethyl acetate/water) followed by recrystallization in ethanol removes residual imine and enzyme proteins .

Data Contradiction Analysis

Q. Why do some studies report variable yields of this compound using the same IRED enzyme?

Variability often stems from differences in enzyme expression systems (e.g., E. coli strain BL21 vs. Rosetta) or purification tags (His-tag vs. GST-tag), which affect folding and activity. For instance, His-tagged IREDs from Streptomyces sp. GF3587 show 20% lower activity than tag-free variants due to steric hindrance . Additionally, trace metal ions (e.g., Zn²⁺) in reaction buffers can deactivate NADPH-dependent enzymes.

Q. How can researchers address conflicting data on the stability of this compound in aqueous vs. non-aqueous solvents?

Stability studies should be conducted under controlled conditions (e.g., 25°C, pH 7.4 PBS vs. anhydrous DMSO). Accelerated degradation tests (40°C, 75% humidity) combined with chiral HPLC analysis reveal that aqueous solutions undergo racemization (0.5% ee loss/day) due to reversible imine formation, while non-aqueous solvents (acetonitrile) show no degradation over 30 days .

Methodological Best Practices

Q. What quality control measures ensure batch-to-batch consistency in this compound synthesis?

- In-process monitoring : Use inline FTIR to track imine reduction progress.

- Post-synthesis analysis : Chiral HPLC (≥99% ee), Karl Fischer titration (<0.1% water), and ICP-MS to detect residual metals (<1 ppm).

- Stability protocols : Long-term storage in amber vials under argon with molecular sieves .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.